2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine
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Overview
Description
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine is a complex organic compound with a unique structure that includes a phenoxy group and a branched alkyl chain. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine typically involves the reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with ethylene oxide, followed by amination. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the reaction. The process can be summarized as follows:
Reaction of 4-(2,4,4-trimethylpentan-2-yl)phenol with ethylene oxide: This step involves the formation of 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol.
Amination: The resulting 2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol is then reacted with ammonia or an amine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying biological processes.
Industry: The compound is employed in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with enzymes and receptors, modulating their activity. The branched alkyl chain may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol
- 4-(2,4,4-Trimethylpentan-2-yl)phenol
- 2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]acetic acid
Uniqueness
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethan-1-ol amine is unique due to its combination of a phenoxy group and a branched alkyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in fields requiring specific interactions with biological targets or chemical reactivity.
Properties
Molecular Formula |
C16H29NO2 |
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Molecular Weight |
267.41 g/mol |
IUPAC Name |
azane;2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethanol |
InChI |
InChI=1S/C16H26O2.H3N/c1-15(2,3)12-16(4,5)13-6-8-14(9-7-13)18-11-10-17;/h6-9,17H,10-12H2,1-5H3;1H3 |
InChI Key |
SYOJYVAJBYHRQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)C1=CC=C(C=C1)OCCO.N |
Origin of Product |
United States |
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